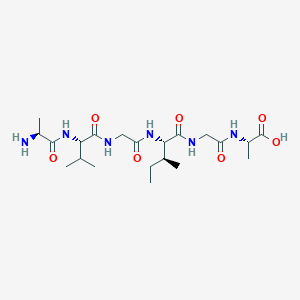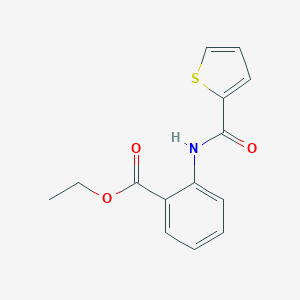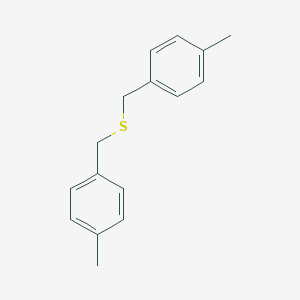![molecular formula C17H17N3 B188848 4-[(4-Butylphenyl)diazenyl]benzonitrile CAS No. 59741-48-9](/img/structure/B188848.png)
4-[(4-Butylphenyl)diazenyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Butylphenyl)diazenyl]benzonitrile, also known as BB-94, is a synthetic compound that belongs to the family of diazenylbenzonitriles. It is a potent inhibitor of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the degradation of extracellular matrix (ECM) proteins. MMPs are involved in various physiological and pathological processes, including tissue remodeling, wound healing, cancer metastasis, and inflammation. BB-94 has been extensively studied for its potential therapeutic applications in the treatment of cancer and other diseases.
Wirkmechanismus
4-[(4-Butylphenyl)diazenyl]benzonitrile inhibits the activity of MMPs by binding to the catalytic site of the enzyme and preventing the cleavage of ECM proteins. MMPs are zinc-dependent proteases that require a conserved sequence motif (HEXXHXXGXXH) for catalytic activity. 4-[(4-Butylphenyl)diazenyl]benzonitrile binds to the zinc ion in the catalytic site of MMPs and blocks the access of substrates to the active site. This results in the inhibition of MMP activity and the prevention of ECM degradation.
Biochemische Und Physiologische Effekte
4-[(4-Butylphenyl)diazenyl]benzonitrile has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit tumor cell invasion and metastasis by blocking the activity of MMPs. 4-[(4-Butylphenyl)diazenyl]benzonitrile has also been shown to reduce inflammation and tissue damage in animal models of arthritis and colitis. In addition, 4-[(4-Butylphenyl)diazenyl]benzonitrile has been shown to promote wound healing and tissue regeneration by modulating the activity of MMPs and other proteases.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(4-Butylphenyl)diazenyl]benzonitrile has several advantages as a research tool. It is a potent and selective inhibitor of MMPs, which makes it a valuable tool for studying the role of MMPs in various biological processes. 4-[(4-Butylphenyl)diazenyl]benzonitrile is also relatively stable and can be easily synthesized and purified. However, 4-[(4-Butylphenyl)diazenyl]benzonitrile has some limitations as a research tool. It is a non-specific inhibitor of MMPs and can also inhibit the activity of other zinc-dependent proteases. In addition, 4-[(4-Butylphenyl)diazenyl]benzonitrile has poor solubility in aqueous solutions, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-[(4-Butylphenyl)diazenyl]benzonitrile and its potential therapeutic applications. One direction is the development of more selective MMP inhibitors that target specific MMP isoforms and have fewer off-target effects. Another direction is the investigation of the role of MMPs in other diseases, such as neurological disorders and cardiovascular diseases. Finally, the development of new delivery systems for MMP inhibitors, such as nanoparticles and liposomes, could improve their efficacy and reduce their toxicity.
Synthesemethoden
4-[(4-Butylphenyl)diazenyl]benzonitrile can be synthesized by the reaction of 4-aminobenzonitrile with 4-butylphenyldiazonium chloride in the presence of a reducing agent such as sodium sulfite or sodium thiosulfate. The reaction yields a red-orange crystalline solid, which can be purified by recrystallization from a suitable solvent such as ethanol or acetone.
Wissenschaftliche Forschungsanwendungen
4-[(4-Butylphenyl)diazenyl]benzonitrile has been widely used in scientific research to investigate the role of MMPs in various biological processes. It has been shown to inhibit the activity of several MMPs, including MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, and MMP-13. 4-[(4-Butylphenyl)diazenyl]benzonitrile has been used to study the role of MMPs in cancer metastasis, angiogenesis, inflammation, and tissue remodeling. It has also been used to develop new therapeutic strategies for cancer and other diseases.
Eigenschaften
CAS-Nummer |
59741-48-9 |
|---|---|
Produktname |
4-[(4-Butylphenyl)diazenyl]benzonitrile |
Molekularformel |
C17H17N3 |
Molekulargewicht |
263.34 g/mol |
IUPAC-Name |
4-[(4-butylphenyl)diazenyl]benzonitrile |
InChI |
InChI=1S/C17H17N3/c1-2-3-4-14-5-9-16(10-6-14)19-20-17-11-7-15(13-18)8-12-17/h5-12H,2-4H2,1H3 |
InChI-Schlüssel |
XZTJVKGTZOQOKM-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C#N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Carbonic acid, 1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-4-piperidinyl ethyl ester](/img/structure/B188766.png)
![Methyl 2-[(ethoxycarbonyl)amino]benzoate](/img/structure/B188768.png)
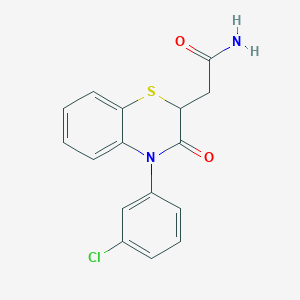
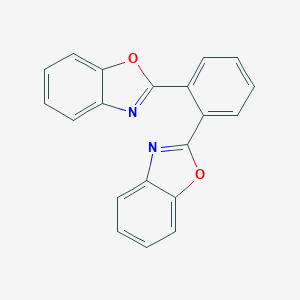
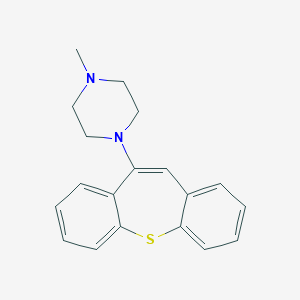
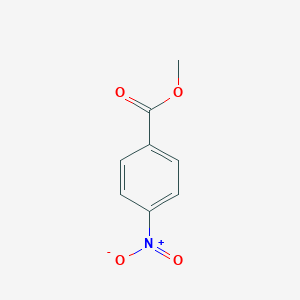
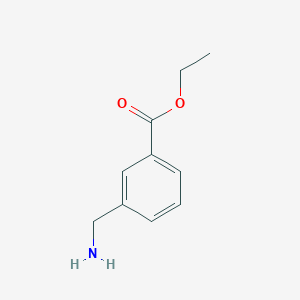
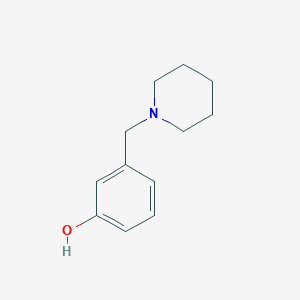

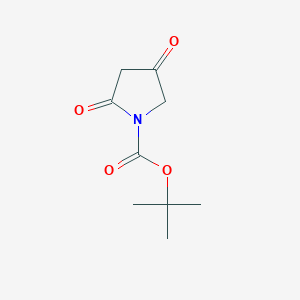
![5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B188781.png)
